methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate
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Overview
Description
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is a chemical compound known for its use as a herbicide. It is commonly referred to as Swep. This compound is effective in controlling a wide range of weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3,4-dichloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various chlorinated aromatic compounds.
Reduction: The major product is 3,4-dichloroaniline.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant metabolism and cell division.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit cell division.
Industry: Widely used as a herbicide in agriculture to control weed growth.
Mechanism of Action
The compound exerts its herbicidal effects by interfering with the metabolic processes of weeds. It inhibits cell division at the growth point, leading to the death of the plant. The molecular target of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is believed to be an enzyme involved in cell division, although the exact pathway is still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
- 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron)
Uniqueness
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is unique due to its specific mode of action and its effectiveness in controlling a broad spectrum of weeds. Unlike Diuron and Linuron, which remain unchanged under certain conditions, this compound undergoes transformation in soil, leading to the formation of various degradation products .
Properties
Molecular Formula |
C8H7Cl2NO3 |
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Molecular Weight |
236.05 g/mol |
IUPAC Name |
methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-14-8(12)11(13)5-2-3-6(9)7(10)4-5/h2-4,13H,1H3 |
InChI Key |
FERYDKIBNPYXBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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